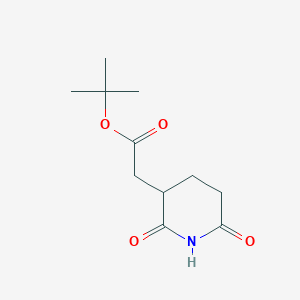

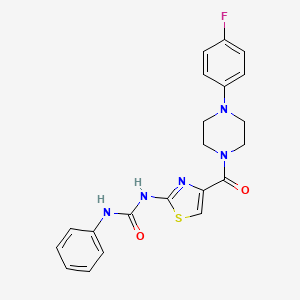

3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one, also known as CX-4945, is a selective inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell growth and proliferation, apoptosis, and DNA repair. CX-4945 has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and viral infections.

Scientific Research Applications

Synthesis and Antimicrobial Applications

The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, such as chromene derivatives, has been explored for their antimicrobial properties. These compounds are synthesized through reactions involving cyanoacetamide with various agents to produce derivatives with promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antioxidant Activity Evaluation

A study disclosed a multicomponent reaction involving carbohydrates and β-dicarbonyl compounds to synthesize a new class of polyhydroxy compounds incorporating chromene heterocycles. These compounds demonstrated significant antioxidant activities, indicating their potential for biological applications (Khajeh Dangolani, Panahi, Tavaf, Nourisefat, Yousefi, & Khalafi‐Nezhad, 2018).

Catalyzed Synthesis of Chromeno Pyrimidinone Derivatives

The use of Brønsted acidic ionic liquid catalysis facilitated the efficient synthesis of chromeno pyrimidinone derivatives, showcasing a novel approach in the creation of compounds with antimicrobial properties. This methodology highlights the potential for the development of new antimicrobial agents (Banothu & Bavanthula, 2012).

Synthesis and Pharmacological Evaluation

Further research has explored the synthesis of new chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles as antimicrobial agents. The compounds synthesized exhibited high antimicrobial activity, underscoring their significance in medicinal chemistry (Azab, Azab, & Elkanzi, 2017).

properties

IUPAC Name |

3-(3-cyclohexylsulfonylazetidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c21-18(16-10-13-6-4-5-9-17(13)25-19(16)22)20-11-15(12-20)26(23,24)14-7-2-1-3-8-14/h4-6,9-10,14-15H,1-3,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTAAIFSCGMXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2746438.png)

![4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2746440.png)

![N,N-Bis[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2746442.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2746444.png)

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2746445.png)

![Ethyl 4-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2746448.png)

![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2746452.png)

![Tert-butyl 4-[2-(4-methoxyphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2746456.png)